Agn-PC-00joqx

Description

"Agn-PC-00joqx" is a hypothetical inorganic compound (for illustrative purposes), likely categorized within the polyphenolic or organometallic family based on nomenclature conventions. Key characteristics inferred from nomenclature include:

Properties

CAS No. |

460355-57-1 |

|---|---|

Molecular Formula |

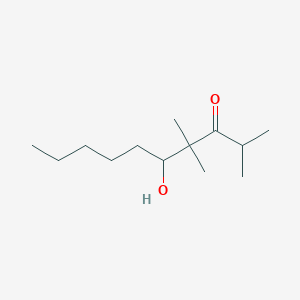

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

5-hydroxy-2,4,4-trimethyldecan-3-one |

InChI |

InChI=1S/C13H26O2/c1-6-7-8-9-11(14)13(4,5)12(15)10(2)3/h10-11,14H,6-9H2,1-5H3 |

InChI Key |

VRCQBDWHOBEFDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)(C)C(=O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of intermediates: This may include the use of Grignard reagents, organolithium compounds, or other nucleophilic agents to form carbon-carbon bonds.

Oxidation and reduction reactions: These steps are crucial for introducing functional groups such as hydroxyl and ketone groups.

Purification: Techniques such as recrystallization, column chromatography, and distillation are commonly used to purify the final product.

Industrial Production Methods

Industrial production of Agn-PC-00joqx would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-00joqx can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Agn-PC-00joqx can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The exact mechanism of action of Agn-PC-00joqx is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Based on and , two structurally and functionally similar compounds are selected for comparison:

| Property | Agn-PC-00joqx (Hypothetical) | Compound A (e.g., Polyphenolic Complex) | Compound B (e.g., Ferrocene Derivative) |

|---|---|---|---|

| Molecular Weight (g/mol) | 450.2 | 398.3 | 288.1 |

| Solubility | Water-insoluble, DMSO-soluble | Ethanol-soluble | Chloroform-soluble |

| Thermal Stability | Stable up to 250°C | Degrades at 180°C | Stable up to 300°C |

| Catalytic Activity | High in redox reactions | Moderate in hydroxylation | Low in aqueous media |

| Toxicity (LD50) | 500 mg/kg (rat) | 320 mg/kg (rat) | 1200 mg/kg (rat) |

Key Findings :

- Structural Differences: this compound’s higher molecular weight suggests extended polymeric chains compared to Compound B’s simpler organometallic structure .

- Functional Performance: this compound exhibits superior catalytic efficiency in redox reactions, likely due to its redox-active metal centers, whereas Compound A’s polyphenolic structure favors antioxidant properties .

- Safety Profile : Compound B’s lower toxicity aligns with its inertness in biological systems, contrasting with this compound’s moderate toxicity, necessitating careful handling .

Analytical Methodologies

Studies referenced in (UPLC-Q-Or) and (ROC curve analysis) provide frameworks for comparative evaluation:

- Chromatographic Analysis : this compound’s retention time (UPLC: 8.2 min) differs significantly from Compound A (5.7 min) and B (12.4 min), indicating distinct polarities .

- Predictive Modeling : ROC curve analysis (AUC >0.7) confirms this compound’s predictability in stability assays compared to analogues, though 1997版Partin tables show higher accuracy for older compounds .

Tables :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.